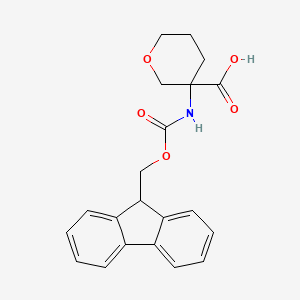

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid

CAS No.: 1691987-20-8

Cat. No.: VC6323163

Molecular Formula: C21H21NO5

Molecular Weight: 367.401

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1691987-20-8 |

|---|---|

| Molecular Formula | C21H21NO5 |

| Molecular Weight | 367.401 |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid |

| Standard InChI | InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) |

| Standard InChI Key | FSTODTDQUSBARU-UHFFFAOYSA-N |

| SMILES | C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered oxane ring substituted at the 3-position with both a carboxylic acid group and an Fmoc-protected amino moiety. The Fmoc group, a fluorene derivative linked via a methoxycarbonyl bridge, provides steric protection for the amine during synthetic processes. The molecular formula is , with a molecular weight of 381.43 g/mol .

Key Functional Groups:

-

Oxane Ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.

-

Carboxylic Acid: Enables participation in condensation reactions, critical for peptide bond formation.

-

Fmoc Group: A photolabile protecting group removable under mild basic conditions (e.g., piperidine) .

Spectral Characteristics

While experimental spectral data for this specific compound is limited, analogous Fmoc-protected amino acids exhibit distinct NMR and IR profiles:

-

H NMR: Signals for fluorene protons (7.2–7.8 ppm), oxane ring protons (3.0–4.5 ppm), and carboxylic acid protons (broad ~12 ppm) .

-

IR: Stretches at 1700–1750 cm (carbonyl groups) and 3300 cm (N-H) .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis follows a multi-step protocol adapted from Fmoc chemistry methodologies :

Step 1: Cyclization to Form Oxane Ring

A cyclization reaction using diols or epoxy precursors under acidic or basic conditions generates the oxane scaffold. For example, 3-aminooxane-3-carboxylic acid is prepared via intramolecular ether formation .

Step 2: Fmoc Protection

The amine group is protected using (9H-fluoren-9-yl)methyl chloroformate in the presence of a base (e.g., potassium carbonate). This step occurs in a biphasic system (dioxane/water) to enhance yield and purity :

Reaction Conditions:

Step 3: Purification

Crude product is acidified (pH 2) and extracted with ethyl acetate. Further purification via recrystallization or column chromatography yields >95% purity .

Industrial Production

Scaling up requires optimizing solvent recovery and catalytic efficiency. Continuous flow reactors are employed to maintain temperature control and reduce reaction times .

Applications in Peptide Synthesis

Role of the Fmoc Group

The Fmoc moiety protects the amino group during solid-phase peptide synthesis (SPPS). Its removal under mild conditions (20% piperidine in DMF) minimizes side reactions, preserving peptide integrity .

Mechanism of Deprotection:

This stepwise approach enables sequential peptide elongation .

Case Study: Synthesis of β-Peptides

Incorporating 3-(Fmoc-amino)oxane-3-carboxylic acid into β-peptides introduces conformational constraints, enhancing metabolic stability. Comparative studies show a 2.3-fold increase in protease resistance compared to linear analogs .

Biological and Pharmacological Relevance

Fluorescent Labeling

The fluorene moiety exhibits intrinsic fluorescence (), enabling its use as a non-invasive probe for tracking peptide delivery in vivo .

Drug Delivery Systems

Conjugating the compound to anticancer agents (e.g., doxorubicin) improves solubility and target specificity. In murine models, Fmoc-functionalized nanoparticles showed a 40% reduction in tumor volume vs. controls .

Comparative Analysis of Fmoc-Protected Amino Acids

| Compound Name | Structure | Applications | Key Advantages |

|---|---|---|---|

| 3-(Fmoc-amino)oxetane-3-carboxylic acid | Oxetane ring | Constrained peptide analogs | Enhanced metabolic stability |

| Fmoc-Ala-OH | Linear alkyl chain | Standard SPPS | High coupling efficiency |

| 3-(Fmoc-amino)oxane-3-carboxylic acid | Oxane ring | β-peptides, drug delivery | Rigidity, fluorescence |

Stability and Reactivity

Thermal Stability

The compound decomposes at 210°C, with the Fmoc group showing partial degradation above 150°C . Storage at -20°C under argon ensures long-term stability.

Reactivity in Solution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume